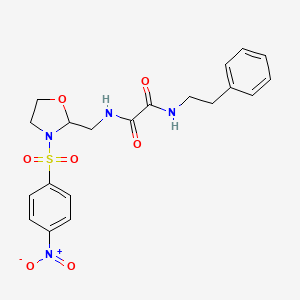
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C20H22N4O7S and its molecular weight is 462.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups:
- Oxazolidine Ring : Known for antibacterial properties.
- Sulfonamide Moiety : Contributes to its chemical reactivity.
- 4-Nitrophenyl Group : Enhances biological activity through potential interactions with biological targets.
The molecular formula is C21H24N4O7S, with a molecular weight of approximately 476.5 g/mol.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for combating antibiotic resistance.
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cancer progression by interacting with specific receptors.
- Binding Affinity Studies : Understanding the binding affinity to various biological targets can provide insights into its therapeutic potential. Research suggests that modifications to the core structure can significantly alter solubility and reactivity, impacting biological activity.
Antibacterial Properties
Research indicates that this compound has potential as an antibacterial agent. The oxazolidine structure is often associated with the inhibition of bacterial protein synthesis, making it a candidate for further investigation in drug development.
Anti-inflammatory Effects
Studies have shown that similar compounds may modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases. The sulfonamide group could play a significant role in this activity by interacting with inflammatory mediators.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of bacterial enzymes, this compound demonstrated significant inhibitory effects on key enzymes involved in cell wall synthesis. This finding supports its potential use as an antibiotic.
Case Study 2: Cancer Research
Another study explored the compound's effects on cancer cell lines, revealing that it could inhibit cell proliferation through modulation of specific signaling pathways. This suggests that the compound may have dual roles as both an antibacterial and anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O7S |
| Molecular Weight | 476.5 g/mol |
| Biological Activity | Antibacterial, Anti-inflammatory |
| Potential Applications | Drug development, Cancer therapy |
| Mechanism of Action | Description |
|---|---|
| Enzyme Inhibition | Inhibits bacterial cell wall synthesis |
| Signaling Pathway Modulation | Affects inflammation and cancer pathways |
特性
IUPAC Name |
N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(21-11-10-15-4-2-1-3-5-15)20(26)22-14-18-23(12-13-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h1-9,18H,10-14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRMPQCHQYRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













